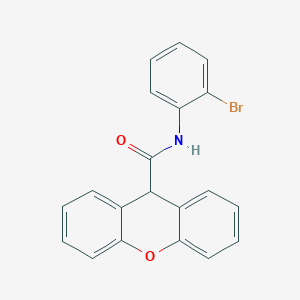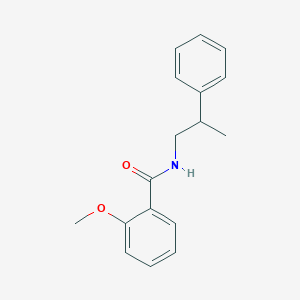![molecular formula C18H16N2O6 B4821611 2-(4-NITROPHENYL)-2-OXOETHYL 2-[(3-METHYLPHENYL)FORMAMIDO]ACETATE](/img/structure/B4821611.png)
2-(4-NITROPHENYL)-2-OXOETHYL 2-[(3-METHYLPHENYL)FORMAMIDO]ACETATE
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate is an organic compound that features a complex structure with both nitrophenyl and formamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate typically involves multiple steps. One common method includes the esterification of 4-nitrophenol with acetic acid in the presence of a catalyst such as immobilized lipase. This reaction is carried out in an organic solvent like n-heptane at elevated temperatures (around 65°C) to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous synthesis using immobilized enzymes on molecular sieves. This method allows for efficient recycling of the catalyst and easy purification of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-nitrophenol and 2-[(3-methylphenyl)formamido]acetic acid.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its derivatives may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and interactions.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate involves its interaction with specific molecular targets. For instance, the nitrophenyl group can participate in redox reactions, while the formamido group can form hydrogen bonds with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-nitrophenyl)formamidoacetate: Similar structure but with a chloro substituent.
2-(4-Methylsulfonylphenyl)indole derivatives: Different core structure but similar functional groups.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate is unique due to its combination of nitrophenyl and formamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3-methylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-12-3-2-4-14(9-12)18(23)19-10-17(22)26-11-16(21)13-5-7-15(8-6-13)20(24)25/h2-9H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXGEJLVXSQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {3-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B4821538.png)
![[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4821543.png)
![N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4821550.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate](/img/structure/B4821558.png)
![N,4-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4821565.png)

![N-(3,4-DICHLOROPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA](/img/structure/B4821574.png)

![METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4821590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4821593.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA](/img/structure/B4821599.png)
![isopropyl 5-(aminocarbonyl)-2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4821601.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B4821606.png)

